Benzoic acid, 3-amino-, ethyl ester, hydrochloride
Overview
Description
Benzoic acid, 3-amino-, ethyl ester, hydrochloride, also known as ethyl 3-aminobenzoate hydrochloride, is a chemical compound with the molecular formula C9H12ClNO2. It is a derivative of benzoic acid where the carboxyl group is esterified with ethanol, and the amino group is positioned at the meta position. This compound is often used in research and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Similar compounds like benzocaine have been shown to interact with the lipid side of local anesthetic receptors .
Mode of Action
It’s worth noting that benzocaine, a related compound, acts as a surface anesthetic by preventing the transmission of impulses along nerve fibers and at nerve endings . It achieves this by reducing the tendency of voltage-dependent sodium channels to activate .
Biochemical Pathways
Related compounds have been shown to influence pathways involving free radical bromination and nucleophilic substitution .
Result of Action
Related compounds like benzocaine have been shown to prevent the transmission of impulses along nerve fibers and at nerve endings, leading to a numbing effect .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-amino-, ethyl ester, hydrochloride typically involves the esterification of 3-aminobenzoic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:
3-Aminobenzoic acid+EthanolAcid CatalystEthyl 3-aminobenzoate
The resulting ethyl 3-aminobenzoate is then treated with hydrochloric acid to form the hydrochloride salt:
Ethyl 3-aminobenzoate+HCl→Ethyl 3-aminobenzoate hydrochloride
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and improved safety compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3-amino-, ethyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitrobenzoic acid derivatives.
Reduction: 3-Aminobenzyl alcohol.
Substitution: Various substituted benzoates depending on the reagent used.
Scientific Research Applications
Benzoic acid, 3-amino-, ethyl ester, hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential use as a local anesthetic and in drug formulation.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 4-amino-, ethyl ester, hydrochloride: Similar structure but with the amino group at the para position.
Benzoic acid, 2-amino-, ethyl ester, hydrochloride: Similar structure but with the amino group at the ortho position.
Benzocaine: An ester of para-aminobenzoic acid, commonly used as a local anesthetic.
Uniqueness
Benzoic acid, 3-amino-, ethyl ester, hydrochloride is unique due to the position of the amino group, which affects its reactivity and interaction with other molecules. This positional difference can lead to variations in biological activity and chemical properties compared to its ortho and para analogs.
Properties
IUPAC Name |
ethyl 3-aminobenzoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c1-2-12-9(11)7-4-3-5-8(10)6-7;/h3-6H,2,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFCIMIQCFPNSMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
582-33-2 (Parent) | |
Record name | Tricaine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050930411 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3068598 | |
Record name | Benzoic acid, 3-amino-, ethyl ester, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3068598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50930-41-1 | |
Record name | Benzoic acid, 3-amino-, ethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50930-41-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tricaine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050930411 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 3-amino-, ethyl ester, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 3-amino-, ethyl ester, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3068598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRICAINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YN380NNA9P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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